molecular formula C7H7BrClN B13661950 5-(Bromomethyl)-4-chloro-2-methylpyridine

5-(Bromomethyl)-4-chloro-2-methylpyridine

Cat. No.: B13661950
M. Wt: 220.49 g/mol
InChI Key: RTDPNAGUEUCFBV-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-chloro-2-methylpyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group at the 5th position, a chlorine atom at the 4th position, and a methyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-chloro-2-methylpyridine typically involves the bromination of 4-chloro-2-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the 5th position due to the electron-withdrawing effects of the chlorine and methyl groups, which direct the bromination to the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, concentration, and reaction time. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .

Scientific Research Applications

5-(Bromomethyl)-4-chloro-2-methylpyridine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-chloro-2-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-(bromomethyl)-4-chloro-2-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3

InChI Key

RTDPNAGUEUCFBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CBr)Cl

Origin of Product

United States

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